molecular formula C21H24O6 B589318 Tetrahydro Curcumin-d6 CAS No. 1794898-13-7

Tetrahydro Curcumin-d6

Cat. No.: B589318
CAS No.: 1794898-13-7
M. Wt: 378.454
InChI Key: LBTVHXHERHESKG-WFGJKAKNSA-N
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Description

Tetrahydro Curcumin-d6 is a deuterated form of tetrahydrocurcumin, a major metabolite of curcumin. Curcumin, derived from the rhizome of Curcuma longa (turmeric), is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound retains these beneficial properties while offering improved stability and bioavailability compared to curcumin .

Mechanism of Action

Target of Action

Tetrahydro Curcumin-d6 (THC), a major active metabolite of curcumin, has been found to interact with various targets in the body. These include MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin . These targets play crucial roles in cellular signaling, inflammation, and oxidative stress responses .

Mode of Action

THC acts as a scavenger of oxygen species , such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .

Biochemical Pathways

THC affects several biochemical pathways. It has been shown to suppress the TAK1-NF-κB pathway , which plays a significant role in inflammation and cancer . It also modulates other pathways such as MAPK, JAK/STAT, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin , which are involved in cell growth, inflammation, oxidative stress, and other cellular processes .

Pharmacokinetics

The pharmacokinetics of THC is superior to that of curcumin. Curcumin, due to its poor systemic bioavailability, is rapidly metabolized and eliminated from the body . Thc, being a major active metabolite of curcumin, hashigher bioavailability and stability than curcumin . This makes THC a more effective therapeutic agent.

Result of Action

The molecular and cellular effects of THC’s action are diverse. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 . It also suppresses the expression of cyclooxygenase 2 (COX-2) , a key enzyme involved in inflammation . Moreover, THC has been found to have anti-cancerous effects , with studies showing its ability to decrease cell proliferation and increase apoptosis .

Action Environment

The action, efficacy, and stability of THC can be influenced by various environmental factors. For instance, the formulation of THC can affect its bioavailability and therapeutic efficacy . Furthermore, the presence of other compounds can influence the anti-inflammatory activity of THC . Therefore, the action environment plays a crucial role in the effectiveness of THC.

Biochemical Analysis

Biochemical Properties

Tetrahydro Curcumin-d6 has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the expression of cyclooxygenase 2 (COX-2) and suppress the nuclear factor-κB (NF-κB) pathways via transforming growth factor β activated kinase-1 (TAK1) inactivation .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It selectively inhibits proliferation and triggers apoptosis in breast cancer cells in a concentration- and time-dependent manner . It also influences cell function by affecting the CYP450 enzyme metabolic pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It induces cell apoptosis via a mitochondria-mediated pathway, as indicated by the upregulated ratio of Bax/Bcl-2 and reactive oxygen species (ROS) induction . It also inhibits the expression of CYP1A1 and activation of the NF-κB pathway, thereby inhibiting the migration and invasion of breast cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to exert significant and dose-dependent inhibitions on the formation of ear edema induced by xylene and paw edema provoked by carrageenan .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to exhibit a significant tumor growth inhibition and anti-pulmonary metastasis effect in a tumor mouse model of MCF-7 and 4T1 cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It affects the CYP450 enzyme metabolic pathway and inhibits the expression of CYP1A1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro Curcumin-d6 can be synthesized through the hydrogenation of curcumin in the presence of deuterium gas. The process involves the reduction of the double bonds in curcumin to form tetrahydrocurcumin, followed by the incorporation of deuterium atoms to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of platinum-iron-nickel hydroxide composite nanoparticles as catalysts. The reaction is carried out in ethanol under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro Curcumin-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrahydro Curcumin-d6 has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Tetrahydro Curcumin-d6: this compound stands out due to its improved stability and bioavailability compared to curcumin. The incorporation of deuterium atoms enhances its metabolic stability, making it a more effective therapeutic agent .

Properties

CAS No.

1794898-13-7

Molecular Formula

C21H24O6

Molecular Weight

378.454

IUPAC Name

1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]heptane-3,5-dione

InChI

InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3/i1D3,2D3

InChI Key

LBTVHXHERHESKG-WFGJKAKNSA-N

SMILES

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O

Synonyms

1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione-d6;  HZIV 81-2-d6;  NSC 687845-d6;  Sabiwhite-d6;  Tetrahydrodiferuloylmethane-d6; 

Origin of Product

United States

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